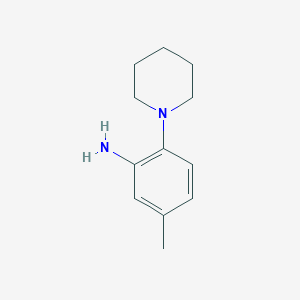

5-Methyl-2-(1-piperidinyl)aniline

Description

Properties

IUPAC Name |

5-methyl-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRIKUXTCVQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589744 | |

| Record name | 5-Methyl-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91907-40-3 | |

| Record name | 5-Methyl-2-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-2-(1-piperidinyl)aniline CAS number and safety data

The following technical guide details the properties, synthesis, safety, and applications of 5-Methyl-2-(1-piperidinyl)aniline (CAS 91907-40-3).

CAS Number: 91907-40-3

Part 1: Executive Summary & Identification

This compound is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of CNS-active agents (targeting GPCRs) and kinase inhibitors. Structurally, it consists of an aniline core substituted with a piperidine ring at the ortho position and a methyl group at the meta position (relative to the amine). This specific substitution pattern imparts unique steric and electronic properties, making it a "privileged scaffold" for drug discovery.

Chemical Identity

| Property | Detail |

| IUPAC Name | 5-Methyl-2-(piperidin-1-yl)aniline |

| Common Synonyms | 3-Amino-4-(piperidin-1-yl)toluene; 1-(2-Amino-4-methylphenyl)piperidine |

| CAS Number | 91907-40-3 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| SMILES | CC1=CC(N)=C(N2CCCCC2)C=C1 |

| InChI Key | KQLGPEOFPYOBBX-UHFFFAOYSA-N |

Part 2: Safety Data & Handling (GHS Standards)

Note: Specific SDS data for this CAS is limited in public repositories. The following safety profile is derived from Structure-Activity Relationship (SAR) analysis of analogous N-aryl piperidines and substituted anilines.

Hazard Identification (Predicted)

-

Signal Word: DANGER

-

Class: Acute Toxicity (Oral/Inhalation), Skin Irritant, Sensitizer.

| Hazard Code | Hazard Statement |

| H301 | Toxic if swallowed.[1] |

| H315 | Causes skin irritation.[2] |

| H317 | May cause an allergic skin reaction. |

| H319 | Causes serious eye irritation.[3] |

| H341 | Suspected of causing genetic defects (Aniline derivative precaution). |

| H411 | Toxic to aquatic life with long-lasting effects. |

Handling Protocols

-

Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent inhalation of vapors or dust.

-

PPE:

-

Respiratory: NIOSH-approved P95 or P100 particulate respirator if dust is generated.

-

Skin: Double-glove with Nitrile (0.11 mm min thickness).

-

Eyes: Chemical splash goggles.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.

Part 3: Synthesis & Manufacturing

The synthesis of this compound follows a robust Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .[4] This route is preferred for its scalability and the availability of low-cost precursors.

Retrosynthetic Analysis

The target molecule is disassembled into Piperidine and 4-Chloro-3-nitrotoluene (also known as 2-chloro-5-methylnitrobenzene). The nitro group ortho to the halogen activates the ring for nucleophilic attack, while the methyl group remains inert.

Detailed Experimental Protocol

Step 1: SNAr Coupling

Reaction of 4-Chloro-3-nitrotoluene with Piperidine

-

Setup: Charge a 250 mL round-bottom flask (RBF) with 4-Chloro-3-nitrotoluene (10.0 g, 58.3 mmol), Potassium Carbonate (K₂CO₃, 16.1 g, 116 mmol), and anhydrous DMF (Dimethylformamide, 50 mL).

-

Addition: Add Piperidine (6.0 g, 70.0 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding the bright orange/yellow intermediate 1-(4-methyl-2-nitrophenyl)piperidine .

-

Workup: Pour the reaction mixture into ice-water (300 mL). The product will precipitate as a yellow solid. Filter, wash with water, and dry in a vacuum oven at 45°C.

-

Yield Expectation: >90%[5]

-

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Conversion to the Aniline

-

Setup: Dissolve the nitro-intermediate (10.0 g) in Ethanol (100 mL) in a hydrogenation vessel (Parr shaker or autoclave).

-

Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Reduction: Pressurize with Hydrogen gas (H₂) to 40 psi (3 bar) and shake/stir at room temperature for 3 hours. The yellow color should fade to a pale brown/colorless solution.

-

Purification: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Final Isolation: The resulting oil may crystallize upon standing. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallize from cold Ethanol/Water.

Synthetic Workflow Diagram

Caption: Two-step industrial synthesis starting from commercially available 4-chloro-3-nitrotoluene.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 6.85 | Doublet (J=8.0 Hz) | 1H | Ar-H (C3, ortho to piperidine) |

| 6.55 | Singlet (Broad) | 1H | Ar-H (C6, ortho to amine) |

| 6.48 | Doublet (J=8.0 Hz) | 1H | Ar-H (C4) |

| 3.80 | Broad Singlet | 2H | -NH₂ (Exchangeable with D₂O) |

| 2.85 | Multiplet | 4H | Piperidine (N-CH₂, α-protons) |

| 2.25 | Singlet | 3H | Ar-CH₃ (Methyl group) |

| 1.70 | Multiplet | 4H | Piperidine (β-protons) |

| 1.55 | Multiplet | 2H | Piperidine (γ-protons) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass [M+H]⁺: 191.15 m/z

-

Fragmentation: Loss of piperidine ring or methyl radical may be observed at higher collision energies.

Part 5: Applications in Drug Discovery

This compound serves as a critical Pharmacophore Scaffold . The ortho-piperidine-aniline motif constrains the molecular conformation, often locking the nitrogen lone pairs in a specific orientation favorable for binding to:

-

GPCRs (Central Nervous System):

-

5-HT (Serotonin) Receptors: The steric bulk of the piperidine ring mimics the hydrophobic pocket interactions seen in atypical antipsychotics (e.g., Olanzapine analogs).

-

Dopamine D3/D4: Used as a "head group" in the design of selective antagonists.

-

-

Kinase Inhibitors:

-

The aniline amine (-NH2) acts as a hydrogen bond donor to the kinase hinge region (e.g., in ATP-binding pockets), while the piperidine ring projects into the solvent-exposed region or a hydrophobic sub-pocket.

-

Structure-Activity Relationship (SAR) Logic

The 5-methyl group is strategic; it blocks metabolic oxidation at the para position relative to the piperidine (a common metabolic soft spot), thereby improving the metabolic stability (t1/2) of drug candidates derived from this scaffold.

Caption: Mapping the structural features of CAS 91907-40-3 to drug discovery targets.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 91907-40-3. Retrieved from [Link]

-

Spinelli, D., et al. (1977). "ortho Effects on Nucleophilic Aromatic Substitution. The Reactions of 6-R-2-Nitrochlorobenzenes with Piperidine." Journal of Organic Chemistry. Retrieved from [Link]

Sources

Definitive Guide to 5-Methyl-2-piperidin-1-ylaniline: Nomenclature, Synthesis, and Pharmaceutical Utility

The following technical guide details the nomenclature, synthesis, and applications of 5-methyl-2-piperidin-1-ylaniline (CAS 91907-40-3). This document is structured for researchers requiring actionable data for experimental design and drug development.

Executive Summary

5-Methyl-2-piperidin-1-ylaniline is a specialized disubstituted aniline intermediate used primarily in the synthesis of kinase inhibitors and antiviral agents (e.g., SRPIN-1 analogs). Characterized by an ortho-relationship between a primary amine and a bulky piperidinyl group, this scaffold introduces specific steric constraints and solubility modifications critical for optimizing drug-target interactions.

Nomenclature & Chemical Identity

Accurate identification is paramount when sourcing or synthesizing this compound, as numbering variations can lead to regioisomeric confusion.

Core Identifiers

| Parameter | Value |

| IUPAC Name | 5-methyl-2-(piperidin-1-yl)aniline |

| Preferred Synonym | 5-methyl-2-(1-piperidinyl)benzenamine |

| CAS Registry Number | 91907-40-3 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| SMILES | Cc1cc(N)c(N2CCCCC2)cc1 |

| InChIKey | SILRIKUXTCVQEC-UHFFFAOYSA-N |

Synonyms and Numbering Logic

The IUPAC numbering prioritizes the amine functional group (-NH₂) as position 1 on the benzene ring.

-

Position 1: Amine (-NH₂)

-

Position 2: Piperidin-1-yl (Ortho)

-

Position 5: Methyl (Meta to amine, Para to piperidine)

Common Synonyms in Literature:

-

3-methyl-6-(piperidin-1-yl)aniline (derived from m-toluidine numbering priority).

-

1-Amino-5-methyl-2-piperidinobenzene.

-

(5-methyl-2-piperidin-1-yl-phenyl)amine.

Physicochemical Profile

Understanding the physical properties is essential for purification and formulation.

| Property | Value | Notes |

| Physical State | Solid / Low-melting solid | Often appears as a dark oil if impure; crystallizes upon high purity. |

| LogP (Predicted) | 2.45 ± 0.3 | Moderate lipophilicity due to the piperidine ring. |

| pKa (Base) | ~5.4 (Aniline N) | The basicity of the piperidine nitrogen is significantly reduced (relative to alkyl piperidines, pKa ~11) due to conjugation with the aromatic ring and steric twisting. |

| Solubility | DMSO, Methanol, DCM | Low solubility in water; requires acidification for aqueous stability. |

Synthetic Methodology

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by nitro reduction. This pathway avoids the use of expensive palladium catalysts required for Buchwald-Hartwig aminations of the corresponding halo-anilines.

Reaction Scheme (Graphviz)

Figure 1: Two-step synthesis via SₙAr and Nitro Reduction.

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

Precursor: 2-Fluoro-5-methylnitrobenzene (CAS 446-34-4).

-

Reagents: Piperidine (1.2 equiv), Potassium Carbonate (K₂CO₃, 1.5 equiv).

-

Solvent: Dimethyl sulfoxide (DMSO) or DMF.[1]

-

Procedure:

-

Dissolve 2-fluoro-5-methylnitrobenzene in DMSO (0.5 M concentration).

-

Add K₂CO₃ and Piperidine.

-

Heat to 90–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the fluoride starting material.

-

Workup: Pour into ice water. The intermediate, 1-(4-methyl-2-nitrophenyl)piperidine, typically precipitates as a yellow/orange solid. Filter and wash with water.

-

Step 2: Nitro Reduction

-

Precursor: 1-(4-methyl-2-nitrophenyl)piperidine.

-

Method A (Hydrogenation): H₂ (1 atm), 10% Pd/C catalyst, Methanol. Stir at room temperature for 12 hours.

-

Method B (Chemical Reduction): Iron powder (5 equiv), NH₄Cl (sat. aq.), Ethanol. Reflux for 2 hours.

-

Purification: Filter through Celite (if using Pd/C) or iron residues. Concentrate filtrate.[1] Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the target aniline as a pale brown/off-white solid.

Applications in Drug Development

The 5-methyl-2-piperidin-1-ylaniline scaffold acts as a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors.

Structural Logic

-

Ortho-Piperidine Effect: The bulky piperidine group at the ortho position forces the aniline nitrogen out of planarity or locks the conformation of the final drug molecule. This is crucial for fitting into the ATP-binding pockets of kinases.

-

Solubility Handle: The piperidine ring provides a basic center that can be protonated to improve aqueous solubility of otherwise lipophilic inhibitors.

Target Classes

-

SRPIN-1 Analogs (Antiviral/Splicing Inhibition):

-

This compound is a methyl-analog of the core amine used to synthesize SRPIN-1 (CAS 1271919-82-6), a specific inhibitor of SR protein phosphorylation (SRPK1/2). SRPIN-1 targets viral replication (HIV, CMV) and angiogenesis.

-

Mechanism: The aniline nitrogen forms the amide bond with isonicotinic acid derivatives, while the piperidine occupies a hydrophobic pocket in the enzyme.

-

-

ALK/EGFR Kinase Inhibitors:

-

Similar scaffolds (e.g., 2-isopropoxy-5-methylaniline) are found in drugs like Ceritinib . The piperidine variant explores different steric space within the "solvent front" region of the kinase domain.

-

Logical Relationship Diagram (Graphviz)

Figure 2: Derivatization pathways and therapeutic targets.

Safety & Handling

-

Hazards: As an aniline derivative, it is potentially toxic if inhaled, swallowed, or absorbed through the skin. It may cause methemoglobinemia.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of color).

-

PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55273227, 5-Methyl-2-piperidin-2-ylaniline (Isomer Check). Retrieved from [Link](Note: Verify specific regioisomer CAS 91907-40-3 in commercial databases).

-

Hagiwara, M., et al. (2009). Method for controlling SR protein phosphorylation, and antiviral agents.[2] US Patent 7,569,536.[2] (Describes the SRPIN-1 class of inhibitors and related aniline intermediates). Retrieved from

Sources

An In-depth Technical Guide to 1-(2-amino-4-methylphenyl)piperidine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-(2-amino-4-methylphenyl)piperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway, detail modern analytical techniques for its characterization, and explore its potential pharmacological applications based on the well-established bioactivity of the aminophenylpiperidine scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, gracing the structures of drugs across numerous therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[3][4] The conformational flexibility of the piperidine chair and its ability to be functionalized at various positions allow for the precise tuning of a molecule's physicochemical properties, enhancing its ability to interact with biological targets.[2][4]

The subject of this guide, 1-(2-amino-4-methylphenyl)piperidine, incorporates the privileged piperidine scaffold with a substituted aminophenyl group. This combination is of particular interest as the aminophenyl moiety can serve as a versatile handle for further chemical modifications and can play a crucial role in forming key interactions with biological macromolecules.

Physicochemical Properties of 1-(2-amino-4-methylphenyl)piperidine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 1-(2-amino-4-methylphenyl)piperidine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | Calculated |

| Molecular Weight | 190.29 g/mol | [5] |

| Exact Mass | 190.1470 u | [6] |

| IUPAC Name | 1-(2-amino-4-methylphenyl)piperidine | - |

| Appearance | Expected to be a liquid or low-melting solid | General observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | General observation for similar compounds |

Synthesis and Characterization

While a specific, dedicated synthesis for 1-(2-amino-4-methylphenyl)piperidine is not extensively reported in the literature, a plausible and efficient synthetic route can be designed based on well-established methodologies for the synthesis of N-aryl piperidines. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of piperidine with 2-bromo-5-methylaniline using a palladium catalyst and a suitable phosphine ligand.

Caption: Proposed synthesis of 1-(2-amino-4-methylphenyl)piperidine.

Step-by-Step Experimental Protocol (General)

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., sodium tert-butoxide).

-

Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add 2-bromo-5-methylaniline, piperidine, and the solvent (e.g., toluene).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized 1-(2-amino-4-methylphenyl)piperidine. A combination of spectroscopic and chromatographic techniques should be employed.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): To confirm the molecular weight of the compound by observing the molecular ion peak ([M+H]⁺).[11]

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the compound and to identify any volatile impurities.[9]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column can be used to determine the purity of the final product.[7]

Potential Applications in Drug Development

The aminophenylpiperidine scaffold is a key feature in many biologically active molecules. While the specific pharmacological profile of 1-(2-amino-4-methylphenyl)piperidine is not yet defined, its structural motifs suggest potential applications in several therapeutic areas.

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting the CNS.[4] The ability of the tertiary amine to be protonated at physiological pH can facilitate interactions with various receptors and transporters in the brain.

-

Anticancer Agents: Numerous piperidine derivatives have been investigated for their anticancer properties.[12][13] The aminophenyl group provides a point for further elaboration to design molecules that can interact with specific targets in cancer cells.

-

Antimicrobial Agents: The piperidine scaffold has also been explored in the development of new antimicrobial agents.[12]

Safety and Handling

As with any chemical compound, 1-(2-amino-4-methylphenyl)piperidine should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The toxicological properties of this specific compound have not been extensively studied, so it should be treated as potentially hazardous.

Conclusion

1-(2-amino-4-methylphenyl)piperidine is a compound with significant potential as a building block in drug discovery and materials science. Its synthesis can be achieved through established cross-coupling methodologies, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. Further investigation into the biological activities of this and related compounds is warranted and could lead to the development of novel therapeutic agents.

References

-

Wikipedia. (n.d.). C12H18N2. Retrieved from [Link]

-

Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(2), 295-301. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 1-ethyl-3-phenylpiperazine. Retrieved from [Link]

-

de Castro, R. J. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1284. Retrieved from [Link]

-

precisionFDA. (n.d.). METHYLBENZYLPIPERAZINE. Retrieved from [Link]

-

Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2), 1600277. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(methylamino)piperidine. Retrieved from [Link]

-

Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

- Google Patents. (n.d.). WO2006115456A1 - Synthesis of 1-aminopiperidine.

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

YouTube. (2015, October 19). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. C12H18N2 - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijnrd.org [ijnrd.org]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Scalable Synthesis Protocols for 5-Methyl-2-piperidin-1-ylaniline

Application Note & Technical Guide

Abstract

This application note details a robust, scalable, two-step synthesis protocol for 5-methyl-2-piperidin-1-ylaniline (CAS: 63069-48-7), a critical intermediate in the development of kinase inhibitors and neurological therapeutics. The method utilizes a nucleophilic aromatic substitution (

Introduction & Retrosynthetic Analysis

The target molecule, 5-methyl-2-piperidin-1-ylaniline, features an electron-rich aniline core substituted with a piperidine ring. The steric bulk of the piperidine ortho to the amine creates specific challenges in direct aniline functionalization. Therefore, the optimal strategy employs a "Nitro-First" approach, leveraging the strong electron-withdrawing nature of the nitro group to facilitate the installation of the piperidine moiety before reduction.

Retrosynthetic Logic

The synthesis is disconnected into two strategic transformations:

-

Nitro Reduction: Converting the nitro group to the primary amine.

-

Coupling: Displacing a leaving group (Fluorine) on the nitrobenzene core with piperidine. Fluorine is selected over Chlorine for the leaving group due to its higher electronegativity, which significantly lowers the energy barrier for the Meisenheimer complex formation in

Figure 1: Retrosynthetic analysis utilizing the activated nitro-group strategy.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 1-(4-methyl-2-nitrophenyl)piperidine. Rationale: The reaction uses DMSO as a polar aprotic solvent to solvate the cationic intermediate and accelerate the reaction. Potassium carbonate acts as the acid scavenger.

Materials

-

Precursor: 2-Fluoro-5-methylnitrobenzene (1.0 equiv)

-

Nucleophile: Piperidine (1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (1.5 equiv) -

Solvent: Dimethyl Sulfoxide (DMSO) [Concentration: 0.5 M] or Acetonitrile (MeCN).

Protocol

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and reflux condenser with 2-Fluoro-5-methylnitrobenzene and DMSO (5 vol relative to precursor mass).

-

Base Addition: Add

in a single portion. -

Nucleophile Addition: Add piperidine dropwise via an addition funnel over 15 minutes. Caution: Mild exotherm expected.

-

Reaction: Heat the mixture to 90 °C . Stir for 4–6 hours.

-

Quench & Workup (Precipitation Method):

-

Cool the reaction mixture to 20 °C.

-

Slowly pour the reaction mass into ice-cold water (10 vol) with vigorous stirring. The product will precipitate as a yellow/orange solid.

-

Stir for 30 minutes to ensure crystal growth.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

vol) to remove residual DMSO and salts. -

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Yield Expectation: 92–96% Purity: >98% (often suitable for next step without recrystallization).

Step 2: Catalytic Hydrogenation

Objective: Reduction to 5-methyl-2-piperidin-1-ylaniline. Rationale: Pd/C catalyzed hydrogenation is cleaner than Fe/acid reductions for scale-up, avoiding iron sludge waste. Ethyl acetate is chosen as the solvent for its safety profile and ease of evaporation.

Materials

-

Substrate: 1-(4-methyl-2-nitrophenyl)piperidine (from Step 1)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (5 wt% loading)

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH) [0.3 M]

-

Reagent: Hydrogen gas (

) [Balloon or 1-3 bar pressure]

Protocol

-

Inerting: Charge the hydrogenation vessel (flask or autoclave) with the nitro intermediate and EtOAc. Purge with Nitrogen (

) for 10 minutes. -

Catalyst Loading: Carefully add Pd/C under

flow. Safety: Pd/C is pyrophoric when dry; ensure it remains wet or under inert gas. -

Hydrogenation:

-

Evacuate

and backfill with -

Stir vigorously at Room Temperature (20–25 °C) under

atmosphere (balloon pressure is sufficient for <10g scale; use 3 bar for >100g). -

Reaction time: 3–6 hours.

-

Checkpoint: The yellow color of the solution will fade to colorless or pale brown. TLC/LC-MS should show complete consumption of the nitro compound.

-

-

Filtration: Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst. Wash the pad with EtOAc. Safety: Keep the used catalyst wet with water before disposal to prevent ignition.

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Purification:

-

The crude aniline is often an oil or low-melting solid.

-

Salt Formation (Optional for storage): Dissolve in

or EtOH and add HCl (1.1 equiv in dioxane/ether) to precipitate the hydrochloride salt.

-

Yield Expectation: 90–95% Appearance: Pale brown oil or off-white solid (as free base).

Process Workflow Diagram

The following diagram illustrates the integrated process flow, emphasizing critical control points (CCPs) and safety barriers.

Figure 2: Integrated process workflow for the synthesis of 5-methyl-2-piperidin-1-ylaniline.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized material, the following analytical parameters should be verified.

| Parameter | Specification | Method |

| Appearance | Pale yellow/brown oil or solid | Visual |

| Purity | > 98.0% | HPLC (C18, MeCN/H2O + 0.1% TFA) |

| MS (ESI+) | [M+H]+ = 191.15 | LC-MS |

| 1H NMR | Confirm structure (see below) | 400 MHz, CDCl3 |

Expected 1H NMR Data (CDCl3, 400 MHz):

- 6.90 (d, J=8.0 Hz, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 6.50 (d, 1H, Ar-H).

-

3.80 (br s, 2H,

-

2.85 (m, 4H, Piperidine

-

2.25 (s, 3H,

-

1.70 (m, 4H, Piperidine

-

1.55 (m, 2H, Piperidine

Safety & Hazard Analysis

-

Nitro Compounds: The intermediate 1-(4-methyl-2-nitrophenyl)piperidine is a nitroaromatic. While generally stable, avoid heating dry solids above 150 °C.

-

Hydrogenation:

gas is highly flammable. Ensure all equipment is grounded to prevent static discharge. Perform leak checks on the autoclave/flask before introducing hydrogen. -

Piperidine: Toxic by inhalation and ingestion; flammable liquid. Handle in a fume hood.

-

Waste Disposal: The aqueous filtrate from Step 1 contains DMSO and piperidine residues; dispose of as basic organic aqueous waste.

References

-

General

Kinetics on Fluoro-Nitrobenzenes: Royal Society of Chemistry. "Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines... with aniline and piperidine."[3][5][6][7][8] [Link] -

Catalytic Hydrogenation of Nitroarenes: Loughborough University Research Repository. "Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst." [Link]

-

Compound Data & Identifiers: PubChem. "5-Methyl-2-piperidin-2-ylaniline (Isomer/Related Structure Data)." [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

Technical Synthesis Guide: 5-Methyl-2-(1-piperidinyl)aniline

Executive Summary

5-Methyl-2-(1-piperidinyl)aniline is a critical intermediate used in the synthesis of functionalized dyes, pharmaceutical scaffolds (specifically kinase inhibitors), and agrochemicals. Its structure features an electron-rich aniline core substituted with a piperidine ring at the ortho position and a methyl group at the meta position (relative to the amine).

This application note details a robust, two-step synthesis starting from commercially available 4-Fluoro-3-nitrotoluene . The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Nitro Reduction. This route is selected for its high regioselectivity, scalability, and avoidance of expensive transition-metal catalysts in the coupling step.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the high reactivity of ortho-halonitrobenzenes. The nitro group at position 3 of the toluene core serves two functions:

-

Activation: It activates the fluorine at position 4 for nucleophilic attack by piperidine.

-

Precursor: It serves as the masked amino group for the final product.

Reaction Scheme

The transformation proceeds via the intermediate 1-(4-methyl-2-nitrophenyl)piperidine .

Figure 1: Synthetic pathway from fluoronitrotoluene to the target aniline.

Reagents & Materials

Purity Requirement: All reagents should be ACS grade or higher. Solvents for the reaction must be anhydrous.[1]

| Reagent | CAS No.[1][2][3][4][5][6][7] | Role | Eq. | MW ( g/mol ) | Notes |

| 4-Fluoro-3-nitrotoluene | 446-11-7 | Starting Material | 1.0 | 155.13 | Low melting solid/liquid |

| Piperidine | 110-89-4 | Nucleophile | 1.5 | 85.15 | Toxic, handle in hood |

| Potassium Carbonate | 584-08-7 | Base | 2.0 | 138.21 | Anhydrous, granular |

| DMF | 68-12-2 | Solvent | - | 73.09 | Anhydrous |

| Palladium on Carbon | 7440-05-3 | Catalyst | 10 wt% | - | 10% loading, wet support |

| Hydrogen Gas | 1333-74-0 | Reductant | Excess | 2.02 | Balloon or Parr shaker |

Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 1-(4-methyl-2-nitrophenyl)piperidine.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.

-

Charging:

-

Add 4-Fluoro-3-nitrotoluene (15.5 g, 100 mmol).

-

Add DMF (100 mL). Stir until dissolved.

-

Add Potassium Carbonate (27.6 g, 200 mmol).

-

Add Piperidine (12.8 g, 14.8 mL, 150 mmol) dropwise over 5 minutes.

-

-

Reaction:

-

Heat the mixture to 90°C in an oil bath.

-

Monitor by TLC (Eluent: 10% EtOAc in Hexanes). The starting material (Rf ~0.[8]6) should disappear, replaced by a bright yellow/orange spot (Rf ~0.5).

-

Typical Time: 4–6 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into Ice Water (400 mL) with vigorous stirring. The product will precipitate as a yellow/orange solid.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with water (3 x 50 mL) to remove residual DMF and base.

-

-

Purification:

-

Dry the solid in a vacuum oven at 45°C.

-

Checkpoint: If the solid is oily, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

-

Yield Expectation: 90–95% (Yellow solid).

-

Phase 2: Catalytic Reduction (Nitro to Amine)

Objective: Conversion to this compound.

-

Setup: Use a pressure-rated glass vessel or a standard RBF if using a balloon.

-

Charging:

-

Dissolve the Nitro intermediate (from Phase 1, ~20 g) in Methanol (200 mL).

-

Safety: Under an argon blanket, carefully add 10% Pd/C (2.0 g, 10 wt% loading). Do not add dry catalyst to methanol in air (fire hazard); use wet catalyst or add under inert gas.

-

-

Reaction:

-

Purge the vessel with Nitrogen (3 cycles), then Hydrogen (3 cycles).

-

Stir vigorously under H2 atmosphere (1 atm balloon is sufficient; 30 psi Parr shaker is faster).

-

Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The yellow nitro spot will disappear, and a more polar, UV-active (often fluorescent) amine spot will appear.

-

Typical Time: 3–12 hours at Room Temperature.

-

-

Workup:

-

Isolation:

-

The resulting oil may solidify upon standing.

-

Optional Salt Formation: Dissolve the crude oil in Diethyl Ether and add 4M HCl in Dioxane dropwise to precipitate the Hydrochloride salt , which is more stable for storage.

-

Process Logic & Workflow

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

To validate the product, compare spectral data against these expected parameters:

-

1H NMR (400 MHz, CDCl3):

- 6.9–7.1 (m, 1H, Ar-H at C3).

- 6.5–6.6 (m, 2H, Ar-H at C4/C6).

- 3.8–4.0 (br s, 2H, -NH2).

- 2.8–3.0 (m, 4H, Piperidine N-CH2).

- 2.25 (s, 3H, Ar-CH3).

- 1.5–1.7 (m, 6H, Piperidine C-CH2).

-

Mass Spectrometry (ESI+):

-

Expected [M+H]+: m/z 191.15.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Incomplete substitution | Increase temperature to 100°C or extend time. Ensure K2CO3 is finely ground. |

| Incomplete Reduction | Catalyst poisoning | Ensure Nitro intermediate is free of sulfur/thiols. Use fresh Pd/C. Increase H2 pressure. |

| Product is Dark/Tar | Oxidation of Aniline | Perform workup under inert atmosphere. Store product as HCl salt or at -20°C. |

References

-

Synthesis of Nitro-Piperidine Intermediates

-

Bell, J. D. (2019). New methods for the stereoselective synthesis of fluorescent amino acids. University of Glasgow. (Describes reaction of 4-fluoro-3-nitrotoluene with amines).

-

-

Nucleophilic Aromatic Substitution Protocols

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline. (Analogous SNAr conditions).

-

-

Reduction of Nitroarenes

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. 787-07-5 | MFCD00001608 | Diethyl 2,5-Dioxocyclohexane-1,4-Dicarboxylate [aaronchem.com]

- 5. 7152-15-0 | MFCD00001069 | Ethyl isobutyrylacetate [aaronchem.com]

- 6. 159991-15-8,(4aS,7aR)-6-Boc-octahydropyrrolo[3,4-b][1,4]oxazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 101498-88-8,Ethyl 3-[4-(tert-Butyl)phenyl]-3-oxopropanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

Functionalization of 5-Methyl-2-(1-piperidinyl)aniline at the amine group

Application Note: Advanced Functionalization Strategies for the Sterically Constrained Scaffold: 5-Methyl-2-(1-piperidinyl)aniline

Executive Summary

This compound (CAS: 91907-40-3) is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors, GPCR ligands (specifically histamine and dopamine receptors), and ion channel modulators.

While the piperidine ring enhances solubility and pharmacokinetic profiles, its position ortho to the primary amine introduces significant steric occlusion . This application note provides optimized protocols to overcome this steric barrier, ensuring high-yield functionalization (acylation, sulfonylation, and alkylation) suitable for Structure-Activity Relationship (SAR) library generation.

Chemical Architecture & Reactivity Analysis

To successfully functionalize this molecule, one must understand the competing electronic and steric forces at play.

-

Electronic Activation: The piperidinyl group at the ortho position is a strong electron-donating group (EDG) via induction and resonance. This increases the electron density on the aniline nitrogen, theoretically making it more nucleophilic than a standard aniline.

-

Steric Deactivation (The Dominant Factor): The bulky piperidine ring creates a "steric wall" protecting the amine. Standard nucleophilic attacks on weak electrophiles will be sluggish. The methyl group at the meta position (C5) adds a minor secondary steric effect but primarily serves to increase lipophilicity.

Strategic Implication: Reactions must utilize highly reactive electrophiles (e.g., acid chlorides, isocyanates) or high-potency coupling reagents (e.g., HATU) to drive the reaction to completion.

Decision Matrix: Functionalization Workflow

The following decision tree outlines the optimal synthetic pathway based on the desired functional group.

Figure 1: Strategic workflow for the functionalization of sterically hindered anilines.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Acid Chloride Method)

Best for: Building robust libraries where the acyl group is stable.

Rationale: Acid chlorides are sufficiently electrophilic to penetrate the steric shield of the ortho-piperidine. Pyridine acts as both solvent and base to sponge up HCl.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Acid Chloride (R-COCl) (1.2 equiv)

-

Base/Solvent: Anhydrous Pyridine (or DCM + 3.0 equiv Et3N)

-

Catalyst: DMAP (0.1 equiv) – Crucial for sterically hindered anilines.

Step-by-Step:

-

Dissolution: In a flame-dried vial, dissolve 1.0 mmol of aniline in 3 mL of anhydrous DCM (or Pyridine).

-

Base Addition: Add triethylamine (3.0 mmol) and DMAP (0.1 mmol). Stir at 0°C for 5 mins.

-

Electrophile Addition: Add the acid chloride (1.2 mmol) dropwise.

-

Note: A slight exotherm is expected.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Checkpoint: Monitor by LC-MS. The starting material (M+H = 191.3) should disappear.

-

-

Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.

Protocol B: Precision Amidation (HATU Method)

Best for: Coupling with carboxylic acids, especially those with chiral centers or acid-sensitive groups.

Rationale: HATU generates an activated O-azabenzotriazole ester, which is highly reactive but less prone to racemization than acid chlorides.

Materials:

-

Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Pre-activation: Dissolve Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in DMF (2 mL). Add DIPEA (3.0 mmol) and stir for 15 mins at RT. The solution should turn yellow/orange.

-

Addition: Add this compound (1.0 mmol) in 1 mL DMF.

-

Heating (Optional): Due to the ortho-piperidine, stirring at RT might be slow. If conversion is <50% after 4 hours, heat to 50°C.

-

Quench: Dilute with water (precipitation often occurs) or extract with EtOAc/LiCl (5% aq) to remove DMF.

Protocol C: Sulfonamide Synthesis

Best for: Creating highly stable, lipophilic analogues.

Rationale: Sulfonyl chlorides are less reactive than acid chlorides. The use of DMAP is mandatory here to form the highly reactive N-sulfonylpyridinium intermediate.

Step-by-Step:

-

Dissolve aniline (1.0 equiv) in DCM.

-

Add Pyridine (5.0 equiv) and DMAP (0.2 equiv).

-

Add Sulfonyl Chloride (1.2 equiv) at 0°C.

-

Critical Step: Heat to 40°C (refluxing DCM) for 6–16 hours. The steric bulk makes this reaction sluggish at RT.

Quality Control & Validation

Successful functionalization is best validated using 1H NMR and LC-MS .

Table 1: Diagnostic Spectral Shifts

| Feature | Starting Material (Aniline) | Functionalized Product (Amide) | Explanation |

| Amine Proton | Broad singlet, | Singlet, | Transformation of electron-rich |

| Aromatic C3-H | Doublet, | Downfield shift, | The amide carbonyl deshields the ortho proton (relative to N). |

| Piperidine | Multiplet, | Multiplet, | Slight shift due to conformational locking of the piperidine ring. |

| LC-MS Status | [M+H]+ = 191.3 | [M+H]+ = 190 + R_mass | Clear mass shift; disappearance of 191.3 peak. |

Safety & Handling

-

Toxicity: Anilines are generally toxic by inhalation and skin absorption. The piperidine moiety may increase cell permeability. Handle in a fume hood.

-

Storage: Store the starting material under inert gas (Nitrogen/Argon) at 4°C. Anilines oxidize (darken) over time. If the solid is black, recrystallize from Hexane/EtOAc before use.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55273227, 5-Methyl-2-piperidin-2-ylaniline. Retrieved from [Link][1]

- Smith, M. B. (2013).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Schotten-Baumann conditions).

- Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

Sources

Application Note: Storage and Handling Protocols for Piperidinyl Aniline Derivatives

Executive Summary & Regulatory Compliance

CRITICAL WARNING: Many piperidinyl aniline derivatives (specifically N-phenylpiperidin-4-amine and its salts) are classified as List I Chemicals by the U.S. Drug Enforcement Administration (DEA) due to their utility as precursors for synthetic opioids (fentanyl analogs) [1].[1][2]

Strict adherence to 21 CFR Part 1310 regarding record-keeping, security, and reporting is mandatory. This guide focuses on the physicochemical preservation of these compounds but assumes the user is fully compliant with all local, state, and federal diversion control regulations.

Core Chemical Challenges

-

Oxidative Instability: The aniline nitrogen is susceptible to N-oxidation, leading to colored impurities (nitroso/nitro species) [2].

-

Hygroscopicity: The hydrochloride salts (common commercial form) are significantly hygroscopic, leading to hydrolysis and caking [3].

-

Carbamate Formation: The secondary amine on the piperidine ring reacts with atmospheric CO₂ to form carbamates if not stored under inert atmosphere [4].

Physicochemical Profile & Stability Drivers[1][3]

| Property | Specification (Typical) | Stability Implication |

| Appearance | White to off-white crystalline powder | Discoloration (pink/brown) indicates N-oxidation.[1] |

| Melting Point | 245–248 °C (HCl salt) [5] | Sharp MP indicates high purity; broadening suggests moisture uptake. |

| pKa | ~10.4 (Piperidine), ~4.6 (Aniline) | High basicity of piperidine drives CO₂ absorption. |

| Solubility | Water (High for salts), MeOH, EtOH | Protic solvents can facilitate proton exchange; store dry. |

| Hygroscopicity | High (Deliquescent in high humidity) | Requires desiccated storage to prevent hydrolysis. |

Storage Protocol: The "Zero-Flux" Standard[1]

To maintain purity >99.5% over extended periods (>12 months), a "Zero-Flux" storage environment is required. This system eliminates photon flux (light) and mass flux (oxygen/moisture).

Primary Containment[1]

-

Vial Type: Amber borosilicate glass (Type I). Why? Blocks UV/Blue light (<450 nm) which catalyzes photo-oxidation of the aniline moiety [6].[1]

-

Closure: Teflon (PTFE)-lined screw caps.[1] Why? PTFE is chemically inert and provides a superior vapor barrier compared to pulp/aluminum liners.

-

Headspace: Minimized. Use the smallest vial size appropriate for the mass to reduce the volume of trapped air.

Atmospheric Control (The Argon Overlay)

Nitrogen is acceptable, but Argon is superior for long-term storage of sensitive anilines.[1]

-

Mechanism: Argon is denser than air (density ~1.78 g/L vs 1.22 g/L for air). It settles into the vial, creating a "blanket" that actively displaces oxygen and moisture rising from the solid surface.

Protocol: Manual Argon Overlay

-

Place the open vial in a fume hood.

-

Insert a glass Pasteur pipette connected to an Argon line (low flow: 1-2 psi) into the vial, positioning the tip 1 cm above the solid.

-

Purge for 15–30 seconds. Do not disturb the powder.[1]

-

Slowly withdraw the pipette while simultaneously screwing on the cap.

-

Seal the cap junction with Parafilm® M to prevent vibrational loosening.

Thermal Conditions

-

Short-term (<1 month): 2–8 °C (Refrigerated).[1]

-

Long-term (>1 month): -20 °C (Freezer).

-

Thawing Rule: NEVER open a cold vial immediately. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, ruining the sample instantly.

Handling & Preparation Workflow

Visualizing the Workflow

The following diagram outlines the critical decision paths for handling these derivatives to minimize degradation.

Figure 1: Decision logic for retrieving and handling hygroscopic piperidinyl aniline salts.

Handling Protocol Steps

-

PPE Requirements: Nitrile gloves (double gloving recommended due to high skin permeability of anilines), lab coat, and safety glasses. Work strictly in a chemical fume hood [1].

-

Weighing:

-

Use a disposable anti-static weighing boat.

-

Expert Tip: Piperidine salts often carry a static charge. Use a zerostat gun or polonium strip if the powder "flies."

-

Avoid metal spatulas if possible; use chemically resistant plastic or glass to prevent trace metal catalysis of the aniline oxidation.

-

-

Solubilization:

Quality Control (QC) & Validation[1]

Before using stored material for critical assays (e.g., binding affinity, synthesis), validate integrity.

HPLC Method Parameters (Generic for Aniline Derivatives):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate for basic stability).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (piperidine backbone).

-

Pass Criteria: Purity >98% by area AUC. No new peaks at RRT (Relative Retention Time) 0.8–0.9 (typical for N-oxides).[1]

Emergency Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min.[1][3] Do NOT use alcohol. | Alcohol increases skin permeability of anilines, accelerating systemic toxicity. |

| Spill (Solid) | Dampen with water (mist), then sweep. | Prevents dust generation.[3][4] Piperidinyl dusts are potent respiratory irritants [1]. |

| Spill (Liquid) | Absorb with vermiculite; dispose as HazMat. | Do not wash down drains; aquatic toxicity is high for anilines. |

References

-

United States Drug Enforcement Administration (DEA). (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link][1][2]

-

National Institutes of Health (NIH) - PubChem. (n.d.). 4-Anilinopiperidine Compound Summary. PubChem.[5] [Link][1]

-

Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023).[6] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471.[6] [Link]

Sources

- 1. EP1812391A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]

- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-(1-piperidinyl)aniline

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction to the Synthesis

The synthesis of 5-Methyl-2-(1-piperidinyl)aniline typically involves the palladium-catalyzed cross-coupling of an aryl halide (such as 2-bromo-4-methylaniline or 2-chloro-4-methylaniline) with piperidine. This transformation, a variation of the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen (C-N) bonds.[1][2] However, achieving high yields and purity can be challenging due to factors such as catalyst deactivation, side reactions, and suboptimal reaction conditions. This guide will address these issues in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound are a common issue that can often be traced back to several key factors related to the catalyst system, reagents, or reaction conditions.

Possible Causes & Solutions:

-

Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2][3]

-

Solution: Consider using modern palladacycle precatalysts (e.g., G3 or G4) which are designed to form the active LPd(0) catalyst more cleanly.[3] If using a traditional Pd(II) source like Pd(OAc)₂, a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates can be beneficial.[3]

-

-

Inappropriate Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific substrates.[3]

-

Incorrect Base Selection: The base plays a critical role in deprotonating the amine, but an unsuitable base can impede the reaction or lead to the decomposition of starting materials.[3][5]

-

Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3][5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[3][6] The physical properties of the base, such as particle size, can also influence the reaction; grinding the base may be helpful.[3]

-

-

Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[3][7]

-

Solution: If you are using an aryl chloride, employing bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[3] If feasible, switching to the corresponding aryl bromide may improve the reaction outcome.

-

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

The formation of unexpected products can complicate purification and significantly reduce the yield of the desired this compound.

Common Side Reactions & Mitigation Strategies:

-

Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene (e.g., 4-methylaniline).

-

Cause: This can be promoted by certain reaction conditions and catalyst systems.

-

Solution: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[3]

-

-

Homocoupling: Dimerization of the aryl halide or the amine can occur.

-

Cause: This is often promoted by specific catalyst systems and reaction conditions.

-

Solution: Adjusting the catalyst-to-ligand ratio and reaction temperature can help to suppress homocoupling.[3]

-

Q3: How do I choose the optimal solvent and temperature for my reaction?

The choice of solvent and reaction temperature can have a profound impact on the reaction rate and yield.

Solvent and Temperature Considerations:

-

Solvent Selection: Aprotic solvents such as toluene, dioxane, and THF are commonly used for Buchwald-Hartwig aminations.[2] The polarity and coordinating ability of the solvent can significantly influence the reaction.[7] In some cases, the use of greener solvents like vegetable oils has been explored.[8]

-

Temperature Optimization: The optimal temperature will depend on the reactivity of your substrates and the chosen catalyst system. A typical starting point is around 80-110 °C. It is often beneficial to screen a range of temperatures to find the "sweet spot" that maximizes yield while minimizing side product formation.[4]

Q4: What is the best way to purify the final product?

Proper purification is essential to obtain this compound of high purity.

Purification Protocol:

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A common work-up procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracting the product with an organic solvent like ethyl acetate.[3][9] The combined organic layers should then be washed with water and brine to remove inorganic salts.[9]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[9]

-

Chromatography/Recrystallization: The crude product can be purified by column chromatography on silica gel.[3][9] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure product.[9]

III. Experimental Protocols & Data

General Procedure for Buchwald-Hartwig Amination:

The following is a general protocol that can be adapted and optimized for your specific needs.

-

Reactor Setup: To an oven-dried reaction vial, add the aryl halide (e.g., 2-bromo-4-methylaniline), palladium precatalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).[3]

-

Solvent and Reagent Addition: Seal the vial and, if not in a glovebox, purge with an inert gas like argon or nitrogen. Add the anhydrous, degassed solvent via syringe, followed by the addition of piperidine.[3]

-

Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the intended duration (e.g., 12-24 hours).[3]

-

Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

-

Work-up and Purification: Upon completion, follow the purification protocol outlined in Q4.[3]

Table 1: Recommended Starting Conditions for Optimization

| Parameter | Recommended Starting Point | Range for Optimization |

| Aryl Halide | 2-bromo-4-methylaniline | N/A |

| Amine | Piperidine (1.2 - 1.5 equiv.) | 1.1 - 2.0 equiv. |

| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | 0.5 - 5 mol% |

| Ligand | XPhos (1.1 - 1.2 x Pd loading) | 1.0 - 2.0 x Pd loading |

| Base | NaOtBu (1.5 - 2.0 equiv.) | 1.2 - 2.5 equiv. |

| Solvent | Toluene or Dioxane | THF, DMF |

| Temperature | 100 °C | 80 - 120 °C |

| Time | 16 hours | 1 - 24 hours |

This table provides general starting points. Optimal conditions will vary depending on the specific scale and equipment used.

IV. Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bristol.ac.uk [bristol.ac.uk]

- 5. uwindsor.ca [uwindsor.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Technical Support Center: Synthesis of 2-(1-piperidinyl)aniline

Welcome to the technical support guide for the synthesis of 2-(1-piperidinyl)aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly focusing on the minimization of common side reactions. The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[1] This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to ensure successful and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reaction has stalled, showing low conversion of the starting aryl halide (e.g., 2-bromoaniline or 2-chloroaniline). What are the likely causes?

Answer:

Low or incomplete conversion is a frequent issue, often pointing to problems with the catalytic cycle.

-

Probable Cause 1: Catalyst Deactivation/Poisoning. The primary amino group of the 2-haloaniline substrate or the product itself can coordinate to the palladium center, inhibiting its catalytic activity. This is a known challenge in the amination of substrates bearing Lewis basic groups.[2] Additionally, impurities like oxygen or water can deactivate the catalyst.

-

Solution 1a: Choice of Ligand. Employ sterically bulky, electron-rich phosphine ligands. Ligands like BrettPhos, RuPhos, or Josiphos are designed to create a sterically hindered environment around the palladium atom, which accelerates reductive elimination and disfavors the binding of inhibitory species.[1] Bidentate phosphine ligands such as BINAP or DPPF can also be effective as they are less prone to dissociation, which can lead to catalyst decomposition.[1]

-

Solution 1b: Rigorous Inert Atmosphere. Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. Use of Schlenk techniques or a glovebox is highly recommended.[3]

-

Probable Cause 2: Suboptimal Base. The choice and strength of the base are critical. The base's role is to deprotonate the amine-palladium complex to generate the key amido-palladium intermediate that precedes reductive elimination.[4][5]

-

Solution 2a: Base Selection. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. If your substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[6]

-

Solution 2b: Solvent Compatibility. The effectiveness of a base is solvent-dependent. Strong alkoxide bases like NaOtBu perform well in nonpolar solvents like toluene or dioxane.[4][5][7][8] In more polar solvents like DMF, the base can sometimes form overly stable complexes with the palladium catalyst, hindering the reaction.[4][5]

Question 2: I am observing a significant amount of a hydrodehalogenated side product (aniline). How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.

-

Probable Cause: β-Hydride Elimination. This side reaction can occur from the palladium-amido intermediate, competing with the desired reductive elimination.[1] It can also arise from trace amounts of water in the reaction mixture.

-

Solution: Ligand and Base Optimization.

-

Ligand Choice: Using bulky, electron-rich ligands (e.g., biaryl phosphines) can sterically disfavor the conformation required for β-hydride elimination and promote the desired C-N bond-forming reductive elimination.[1]

-

Dry Conditions: Ensure all reagents and solvents are scrupulously dried. Toluene is often a good solvent choice as it can be rigorously dried and does not readily solubilize salts that might inhibit the catalyst.[9]

-

Question 3: My main impurity is a diaryl ether, resulting from a C-O coupling side reaction. How does this happen and how can it be prevented?

Answer:

The formation of diaryl ethers is possible under Buchwald-Hartwig conditions, especially if alkoxide bases are used at high temperatures.[1][10]

-

Probable Cause: Competitive C-O Coupling. The alkoxide base (e.g., NaOtBu) can act as a nucleophile, coupling with the aryl halide in a competing palladium-catalyzed cycle. This is more prevalent if the C-N coupling is slow.

-

Solution:

-

Use a Non-Nucleophilic Base: If C-O coupling is a major issue, switch to a non-alkoxide base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

-

Lower Reaction Temperature: If possible, running the reaction at a lower temperature (e.g., 80-100 °C) can disfavor the higher activation energy pathway of C-O coupling relative to amination.

-

Optimize Ligand: Ensure the chosen ligand promotes rapid C-N coupling, outcompeting the C-O pathway.

-

Frequently Asked Questions (FAQs)

Q1: Which aryl halide is best for this synthesis: 2-chloroaniline, 2-bromoaniline, or 2-iodoaniline?

The general reactivity order for the oxidative addition step in Buchwald-Hartwig reactions is I > Br > OTf > Cl.[10][11] However, aryl iodides can sometimes be problematic as the iodide salts formed during the reaction can inhibit the catalyst.[9][11] Therefore, 2-bromoaniline often represents the best balance of reactivity and reliability. 2-chloroaniline is less reactive and typically requires more active, specialized catalysts (e.g., those with highly bulky biarylphosphine ligands) and potentially higher temperatures to achieve good conversion.[12]

Q2: Can I use a copper catalyst (Ullmann condensation) instead of palladium?

Yes, the Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[13] While it can be effective, it traditionally requires harsh reaction conditions (high temperatures, polar solvents like DMSO or DMF). Modern Ullmann-type reactions have been developed with various ligands to allow for milder conditions, but the Buchwald-Hartwig reaction is generally considered to have a broader substrate scope and better functional group tolerance.[1]

Q3: My product is difficult to purify. Any suggestions?

Purification can be challenging due to the similar polarity of the product and unreacted starting materials or side products.

-

Acid-Base Extraction: The product, 2-(1-piperidinyl)aniline, has two basic nitrogen atoms. You can often selectively extract it into an acidic aqueous solution (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) to recover the purified product by extraction into a fresh organic solvent.

-

Chromatography: If extraction is insufficient, silica gel column chromatography is the standard method. A gradient elution, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from tailing on the silica gel.

Q4: How critical is the palladium precatalyst choice? Can I use Pd(OAc)₂ with a ligand?

While generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand is possible, it can be unreliable.[12] The reduction process can be inefficient and lead to the formation of inactive palladium black. Using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or, more preferably, a pre-formed palladium precatalyst (e.g., a palladacycle like GPhos Pd G3) is highly recommended. These precatalysts are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to the base, leading to more reproducible and cleaner reactions.[11]

Data Summary: Side Reaction Factors

| Side Reaction/Issue | Favorable Conditions | Recommended Mitigation Strategy |

| Catalyst Deactivation | Insufficiently bulky ligand, presence of O₂/H₂O, substrate inhibition. | Use bulky, electron-rich ligands (e.g., BrettPhos); ensure strict inert atmosphere. |

| Hydrodehalogenation | Presence of water, non-optimal ligand. | Use rigorously dried reagents/solvents; employ bulky biarylphosphine ligands. |

| C-O Ether Formation | High temperature, use of alkoxide bases (e.g., NaOtBu). | Use non-nucleophilic bases (K₃PO₄, LiHMDS); lower reaction temperature. |

| Low Reactivity (Aryl-Cl) | Standard ligands (e.g., PPh₃), low temperature. | Use specialized, highly active ligands (e.g., RuPhos); increase temperature. |

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving common issues during the synthesis.

Caption: A decision tree for troubleshooting common synthesis problems.

Simplified Catalytic Cycle and Side Reactions

This diagram illustrates the desired Buchwald-Hartwig cycle versus common off-cycle reactions.

Caption: The desired reaction cycle versus competing side pathways.

Experimental Protocol: Optimized Synthesis

This protocol is adapted from established methodologies for Buchwald-Hartwig amination, emphasizing best practices for minimizing side reactions.[6][14]

Materials:

-

2-Bromoaniline (1.0 equiv)

-

Piperidine (1.2 equiv)

-

RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene (to make a 0.2 M solution with respect to 2-bromoaniline)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the RuPhos Pd G3 precatalyst and sodium tert-butoxide under an inert atmosphere (preferably in a glovebox).

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the 2-bromoaniline and anhydrous toluene via syringe.

-

Initiation: Add the piperidine via syringe. The solution will likely change color.

-

Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction to room temperature.

-

Quench the reaction by slowly adding water.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., 5-20% ethyl acetate in hexanes with 1% triethylamine) to yield 2-(1-piperidinyl)aniline as the final product.

References

-

Taylor & Francis Online. (n.d.). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Åger, K., Krska, S. W., & Tcyrulnikov, S. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12054–12065. Retrieved from [Link]

-

PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Retrieved from [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. reddit.com [reddit.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Methyl-2-(1-piperidinyl)aniline

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methyl-2-(1-piperidinyl)aniline, a key intermediate in pharmaceutical and materials science. By comparing its expected spectral features with those of structurally related analogs, we offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules.